5-Bromo-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde
Overview
Description
5-Bromo-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde is an organic compound that features a bromine atom, a pyrrolidine ring, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-(pyrrolidin-1-yl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 5-Bromo-2-(2-pyrrolidin-1-ylethoxy)benzoic acid.
Reduction: 5-Bromo-2-(2-pyrrolidin-1-ylethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors or enzymes, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(2-morpholin-4-ylethoxy)benzaldehyde
- 5-Bromo-2-(2-piperidin-1-ylethoxy)benzaldehyde
- 5-Bromo-2-(2-pyrrolidin-1-ylmethoxy)benzaldehyde
Uniqueness
5-Bromo-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde is unique due to the presence of the pyrrolidine ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-bromo-2-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-3-4-13(11(9-12)10-16)17-8-7-15-5-1-2-6-15/h3-4,9-10H,1-2,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWYYDCURDTLLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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